molecular formula C9H12O5 B14246236 3-(1-Oxobut-2-en-2-yl)pentanedioic acid CAS No. 220007-88-5

3-(1-Oxobut-2-en-2-yl)pentanedioic acid

Katalognummer: B14246236
CAS-Nummer: 220007-88-5
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: IVZLDVMNNVAWDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Oxobut-2-en-2-yl)pentanedioic acid is a dicarboxylic acid derivative featuring a conjugated enone system (α,β-unsaturated ketone) attached to the pentanedioic acid backbone. This compound, identified as (E)-3-(1-oxobut-2-en-2-yl)pentanedioic acid in studies, was isolated from the fruits of Ligustrum lucidum Aiton and characterized via spectroscopic methods, including NMR and HRESI-MS . Its structure includes:

  • Pentanedioic acid core: A five-carbon chain with terminal carboxylic acid groups.
  • 1-Oxobut-2-en-2-yl substituent: An α,β-unsaturated ketone group at the C3 position.

The compound exhibits anti-inflammatory properties, inhibiting nitric oxide (NO) and cytokine production in LPS-stimulated RAW264.7 macrophages .

Eigenschaften

CAS-Nummer

220007-88-5

Molekularformel

C9H12O5

Molekulargewicht

200.19 g/mol

IUPAC-Name

3-(1-oxobut-2-en-2-yl)pentanedioic acid

InChI

InChI=1S/C9H12O5/c1-2-6(5-10)7(3-8(11)12)4-9(13)14/h2,5,7H,3-4H2,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

IVZLDVMNNVAWDA-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C=O)C(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxobut-2-en-2-yl)pentanedioic acid typically involves the reaction of pentanedioic acid derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the pentanedioic acid derivative reacts with an aldehyde to form the desired product.

Industrial Production Methods

Industrial production of 3-(1-oxobut-2-en-2-yl)pentanedioic acid may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Oxobut-2-en-2-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, amines, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

3-(1-Oxobut-2-en-2-yl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-oxobut-2-en-2-yl)pentanedioic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

trans-(E)-3-(1-Oxobut-2-en-2-yl)glutaric Acid
  • Structural difference : Shares the same α,β-unsaturated ketone substituent but has a shorter four-carbon (glutaric acid) backbone.
  • Biological activity : Similar anti-inflammatory effects to the target compound, though potency varies slightly due to chain length differences .
3-(1-Hydroxymethyl-1-propenyl)pentanedioic Acid
  • Structural difference : Replaces the ketone group with a hydroxymethyl moiety.
3-[(2Z)-1-Oxobut-2-en-2-yl]pentanedioic Acid
  • Structural difference : (Z)-stereoisomer of the target compound.
  • Implications : Stereochemical variation may affect molecular conformation, binding affinity, and biological activity .
DUPA-Based PSMA Ligands
  • Examples : 2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic acid (DUPA) .
  • Structural difference : Ureido linker between the pentanedioic acid core and targeting groups.
  • Application : High-affinity binding to prostate-specific membrane antigen (PSMA) for cancer imaging and therapy .
  • Comparison : The target compound lacks the ureido motif, limiting its PSMA-targeting utility but highlighting its anti-inflammatory niche.
Radiohalogenated PSMA Inhibitors
  • Examples :
    • 211At-PSMA-6 : Incorporates an astatine-211 radiolabel and ureido-pentanedioic acid structure .
    • 125I-DCIBzL : Auger electron-emitting derivative with iodinated benzoyl groups .
  • Structural difference : Radiolabels and aromatic substituents enhance tumor targeting but introduce nephrotoxicity risks.
  • Synthesis yields : Derivatives like compound 3 (57% yield) and 6 (79% yield) demonstrate scalable routes for functionalized pentanedioic acids .

Atmospheric and Industrial Derivatives

3-Isopropyl Pentanedioic Acid
  • Structural difference : Branched isopropyl group at C3.
  • Application : Proposed as a tracer for secondary organic aerosols in atmospheric studies .
  • Comparison : The linear α,β-unsaturated ketone in the target compound may confer greater reactivity in biological systems.
3-(4-Nitrophenyl)pentanedioic Acid
  • Structural difference : Aromatic nitro substituent at C3.
  • Properties : Higher molecular weight and acidity (pKa ~2.70) compared to the target compound .

Key Research Findings and Data

Table 1: Structural and Functional Comparison of Pentanedioic Acid Derivatives

Compound Name Substituent at C3 Key Applications Biological Activity/Notes References
(E)-3-(1-Oxobut-2-en-2-yl)pentanedioic acid α,β-unsaturated ketone Anti-inflammatory therapy Inhibits NO and cytokines in macrophages
DUPA Ureido linker PSMA-targeted cancer imaging Binds PSMA with nM affinity
211At-PSMA-6 Radiolabeled ureido-aryl group α-particle radiotherapy Treats prostate micrometastases
3-Isopropyl pentanedioic acid Isopropyl group Atmospheric aerosol tracer Monoterpene oxidation product
3-(4-Nitrophenyl)pentanedioic acid 4-Nitrophenyl group Chemical synthesis intermediate High acidity (pKa ~2.70)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.